molecular formula C16H11Cl3N4O2 B3569044 3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide CAS No. 939889-30-2

3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide

Cat. No.: B3569044
CAS No.: 939889-30-2
M. Wt: 397.6 g/mol
InChI Key: KYHZKDSABHBQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a benzamide core linked to a pyrazole ring, which is further substituted with a trichlorophenyl group. The presence of multiple functional groups, including an amino group, a ketone, and a trichlorophenyl moiety, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4,6-trichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The resulting pyrazole derivative is further reacted with 3-aminobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the trichlorophenyl group.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-[5-oxo-1-(2,4,6-dichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide
  • 3-Amino-N-[5-oxo-1-(2,4,6-tribromo-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide

Uniqueness

The uniqueness of 3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The trichlorophenyl group, in particular, enhances its reactivity and potential interactions with biological targets compared to its dichloro or tribromo analogs.

Properties

IUPAC Name

3-amino-N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O2/c17-9-5-11(18)15(12(19)6-9)23-14(24)7-13(22-23)21-16(25)8-2-1-3-10(20)4-8/h1-7,22H,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHZKDSABHBQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360338
Record name 1-(2,4,6-trichlorophenyl)-3-(3-aminobenzamido)-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939889-30-2
Record name 1-(2,4,6-trichlorophenyl)-3-(3-aminobenzamido)-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide
Reactant of Route 3
Reactant of Route 3
3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide
Reactant of Route 5
Reactant of Route 5
3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide
Reactant of Route 6
Reactant of Route 6
3-Amino-N-[5-oxo-1-(2,4,6-trichloro-phenyl)-2,5-dihydro-1H-pyrazol-3-yl]-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.